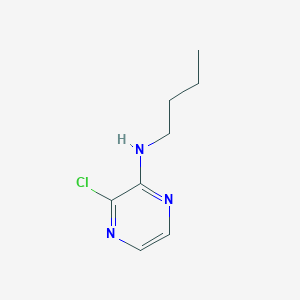![molecular formula C15H18N2O2 B13872879 Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as flash chromatography using hexane and ethyl acetate as solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Introduction of substituents such as halogens or nitro groups on the aromatic ring.
Applications De Recherche Scientifique
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Mécanisme D'action
The mechanism of action of Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The specific pathways involved depend on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate can be compared with other imidazole-containing compounds:
Clemizole: An antihistaminic agent with a similar imidazole core.
Metronidazole: A bactericidal agent used to treat infections.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ester group, which can influence its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate |
InChI |
InChI=1S/C15H18N2O2/c1-11-12(2)17(10-16-11)9-14-7-5-4-6-13(14)8-15(18)19-3/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
QKHHBWKRDPKWOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=N1)CC2=CC=CC=C2CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


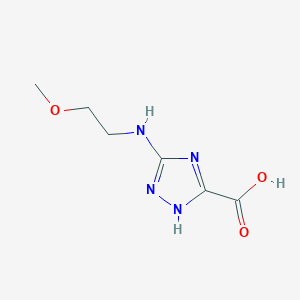
![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
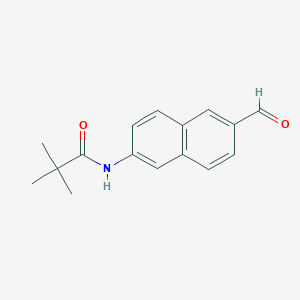
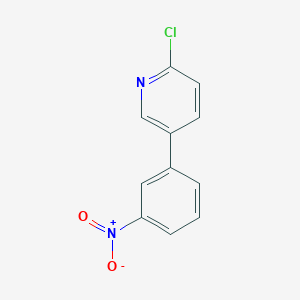
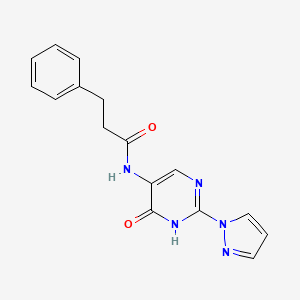
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)
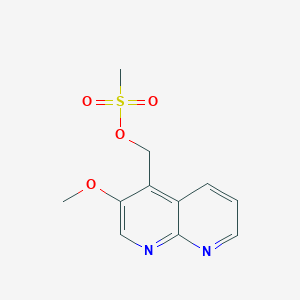
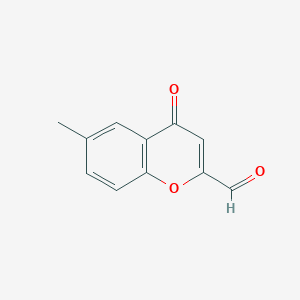

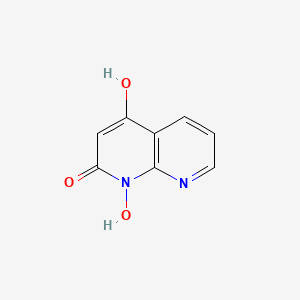
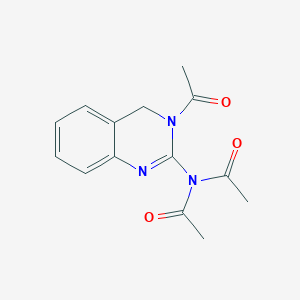
![[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
![3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B13872874.png)
